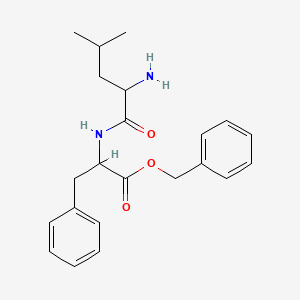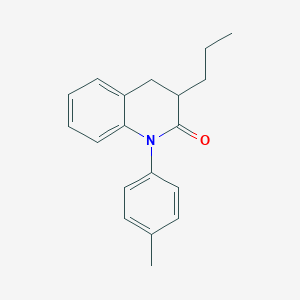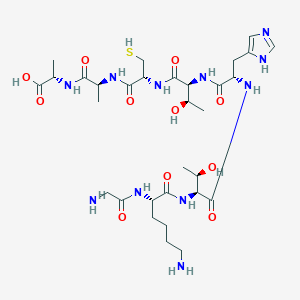![molecular formula C13H19NS B14209119 2-[(Oct-1-en-1-yl)sulfanyl]pyridine CAS No. 830321-07-8](/img/structure/B14209119.png)
2-[(Oct-1-en-1-yl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oct-1-en-1-yl)sulfanyl]pyridine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oct-1-en-1-yl)sulfanyl]pyridine typically involves the reaction of pyridine-2-thiol with an appropriate oct-1-en-1-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of pyridine-2-thiol attacks the halide, resulting in the formation of the desired product.
A common synthetic route is as follows:
Reactants: Pyridine-2-thiol and oct-1-en-1-yl bromide.
Solvent: Anhydrous ethanol or dichloromethane.
Base: Potassium carbonate or sodium hydroxide.
Reaction Conditions: The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Oct-1-en-1-yl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
2-[(Oct-1-en-1-yl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Oct-1-en-1-yl)sulfanyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[(Prop-2-en-1-yl)sulfanyl]pyridine: Similar structure but with a shorter alkyl chain.
2-[(But-1-en-1-yl)sulfanyl]pyridine: Another analog with a different alkyl chain length.
2-[(Cyclohex-1-en-1-yl)sulfanyl]pyridine: Contains a cyclic alkyl group instead of a linear one.
Uniqueness
2-[(Oct-1-en-1-yl)sulfanyl]pyridine is unique due to its longer alkyl chain, which can influence its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature may enhance its potential as a therapeutic agent or as a component in advanced materials.
Properties
CAS No. |
830321-07-8 |
|---|---|
Molecular Formula |
C13H19NS |
Molecular Weight |
221.36 g/mol |
IUPAC Name |
2-oct-1-enylsulfanylpyridine |
InChI |
InChI=1S/C13H19NS/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-13/h7-12H,2-6H2,1H3 |
InChI Key |
JXSCNSUCOARABN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)

![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)

![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)


![[1-(2,6-Difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14209079.png)


![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)
![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
